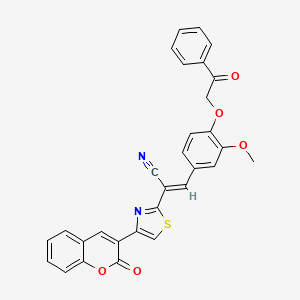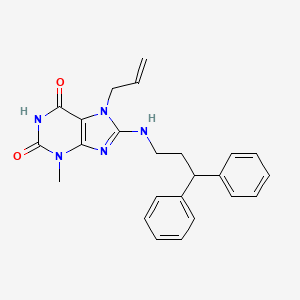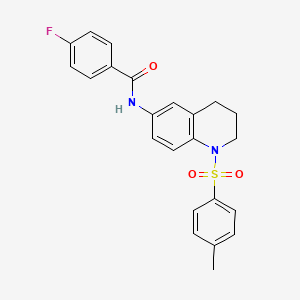
(E)-3-(3-methoxy-4-(2-oxo-2-phenylethoxy)phenyl)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex acrylonitrile derivatives, such as the compound , often involves multistep reactions, utilizing intermediates and various catalysts to achieve the desired structure. For instance, compounds similar in structure and complexity have been synthesized through reactions involving substituted naphthols and cyano-cinnamonitriles, utilizing intermediates like 2-(imino-piperidin-1-yl-methyl)-3-(4-methoxyphenyl)acrylonitrile for the formation of benzo[f]chromene derivatives with diverse functional groups (El-Agrody et al., 2002).
Molecular Structure Analysis
The crystal structure of similar acrylonitrile derivatives has been determined, revealing insights into the molecular geometry and intermolecular interactions that influence the compound's physical properties. For example, the study of E and Z isomers of 3-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)acrylonitrile provides detailed information on the crystalline structure, highlighting the impact of molecular conformation on the material's properties (Shinkre et al., 2008).
Chemical Reactions and Properties
The compound's reactivity with various reagents can lead to a wide range of derivatives, offering insights into its chemical behavior. Studies on related molecules, such as (E)-6-hydroxy-2-oxo-2H-chromen-7-yl 3-(4-hydroxy-3-methoxyphenyl)acrylate, demonstrate how esterification and deprotection steps are employed to synthesize hybrid compounds with specific functional groups (Song, 2023).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior in various environments. Such properties are often determined using techniques like X-ray crystallography, which has been applied to analyze the crystal structures of acrylonitrile derivatives, elucidating their geometric configuration and intermolecular forces (Bhanvadia et al., 2016).
Chemical Properties Analysis
The chemical properties, including reactivity towards different classes of reagents and stability under various conditions, are essential for applications in synthesis and material science. The compound's behavior in reactions with carbon nucleophiles, leading to novel benzofurans and furochromenes, showcases its versatile chemistry and potential for creating complex organic molecules (Assiri et al., 2019).
Aplicaciones Científicas De Investigación
Aggregation Induced Emissive and NLOphoric Coumarin Thiazole Hybrid Dyes
The chemical compound "(E)-3-(3-methoxy-4-(2-oxo-2-phenylethoxy)phenyl)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile" and its structural analogs have been a topic of interest in the field of material sciences, particularly for their photophysical properties. A study focused on the synthesis of novel coumarin thiazole hybrid dyes, including the compound of interest, and investigated their photophysical properties in various solvents. The dyes demonstrated remarkable aggregation-induced emission enhancements, showing up to 20-fold increases in fluorescence intensity. The study also delved into the dyes' twisted intramolecular charge transfer phenomena and evaluated their linear and non-linear optical properties through DFT and TD-DFT computational studies (Shreykar, Jadhav, & Sekar, 2017).
Antibacterial Activity
Antibacterial Activity of Coumarine Derivatives
Another dimension of research on coumarine derivatives, which includes the compound , involves their antibacterial properties. A specific study synthesized several coumarine derivatives and tested their antibacterial effectiveness against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Enterobacter cloacae. The compounds demonstrated moderate to high antibacterial activity against these strains, indicating their potential utility in developing new antibacterial agents (Govori, Spahiu, Haziri, & Ibrahimi, 2013).
Enzyme Inhibition and Antioxidant Activity
Synthesis, Antioxidant, and Enzyme Inhibitory Activities
The compound and its derivatives have also been explored for their biological activities, particularly in enzyme inhibition and antioxidant properties. For instance, a study synthesized a series of coumarylthiazole derivatives and tested their inhibitory effects on enzymes such as acetylcholinesterase and butyrylcholinesterase. These compounds exhibited significant inhibitory activity, with some showing promising results comparable to standard medications like galantamine. The antioxidant capabilities of these compounds were also notable, outperforming standard antioxidants in certain assays (Kurt et al., 2015).
Propiedades
IUPAC Name |
(E)-3-(3-methoxy-4-phenacyloxyphenyl)-2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H20N2O5S/c1-35-28-14-19(11-12-27(28)36-17-25(33)20-7-3-2-4-8-20)13-22(16-31)29-32-24(18-38-29)23-15-21-9-5-6-10-26(21)37-30(23)34/h2-15,18H,17H2,1H3/b22-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGRFPFPAHFNCDR-LPYMAVHISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O)OCC(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O)OCC(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(3-methoxy-4-(2-oxo-2-phenylethoxy)phenyl)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-phenethyl-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2480365.png)
![2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2480366.png)
![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2480367.png)



![Methyl 4-{[(pyrimidin-2-yl)amino]methyl}benzoate](/img/structure/B2480372.png)



![2-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2480377.png)


